Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethoxy group attached to the benzimidazole ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate typically involves the reaction of 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives with modified functional groups, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The benzimidazole ring structure allows for strong interactions with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoroimidazoles: These compounds also contain a fluorine atom and exhibit similar biological activities.
Benzimidazole Derivatives: Compounds like 2-trifluoromethylbenzimidazole share structural similarities and biological properties.
Uniqueness
Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate is unique due to the presence of the trifluoromethoxy group, which enhances its chemical stability and biological activity compared to other benzimidazole derivatives .
Biological Activity
Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H8F3N2O3
- Molecular Weight : 260.17 g/mol
- CAS Number : 1805695-63-9
The benzimidazole scaffold, which includes this compound, is known for its role in various biological processes. Compounds in this class often exhibit:
- Enzymatic Inhibition : Many benzimidazole derivatives act as inhibitors of specific enzymes, impacting pathways involved in cancer and infectious diseases.
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. This compound has been evaluated for its efficacy against a range of pathogens:
These results indicate that the compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
Benzimidazole derivatives have been investigated for their anticancer properties. This compound has shown potential in inhibiting tumor growth through various mechanisms:
- Cell Cycle Arrest : The compound may induce G1 phase arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Studies suggest that it can trigger apoptotic pathways in cancer cells, enhancing cell death.
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- Antimicrobial Efficacy :
Properties
Molecular Formula |
C11H9F3N2O3 |
---|---|
Molecular Weight |
274.20 g/mol |
IUPAC Name |
ethyl 6-(trifluoromethoxy)-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C11H9F3N2O3/c1-2-18-10(17)9-15-7-4-3-6(5-8(7)16-9)19-11(12,13)14/h3-5H,2H2,1H3,(H,15,16) |
InChI Key |
ATANAYSIKYASDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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